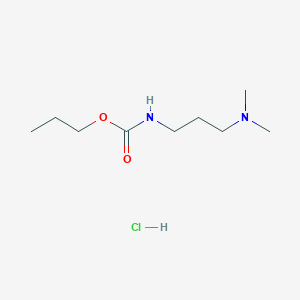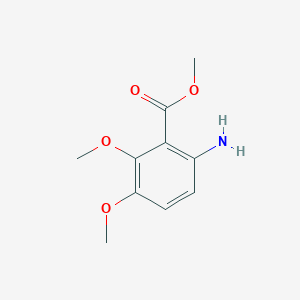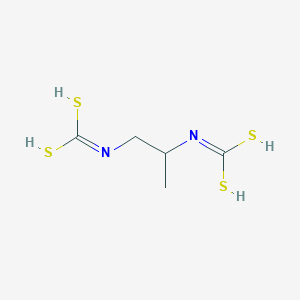
ヒ酸二ナトリウム
説明
Disodium arsenate is an inorganic compound with the formula Na2HAsO4. It is a white, water-soluble solid . The compound consists of a salt and seven molecules of water of crystallization .
Synthesis Analysis
The synthesis of sodium arsenate generally involves the reaction of arsenic acid (H3AsO4) with sodium hydroxide (NaOH). This produces sodium arsenate and water as a byproduct .Molecular Structure Analysis
The molecular formula of Disodium arsenate is HAsNa2O4. Its average mass is 185.907 Da and its monoisotopic mass is 185.888626 Da .Chemical Reactions Analysis
The toxicity of trivalent arsenic primarily occurs due to its interaction with cysteine residues in proteins. Arsenic binding to protein may alter its conformation and interaction with other functional proteins leading to tissue damage .Physical And Chemical Properties Analysis
Disodium arsenate is typically observed as colorless or white crystalline powder. It is highly soluble in water . It is a diprotic acid, its acid-base properties are described by two equilibria: H2AsO−4 + H2O ⇌ HAsO2−4 + H3O+ (pKa2 = 6.94) and HAsO2−4 + H2O ⇌ AsO3−4 + H3O+ (pKa3 = 11.5) .科学的研究の応用
水中のヒ素検出
ヒ酸二ナトリウムは、水中のヒ素検出に重要な役割を果たします . ヒ素は、ヒ酸塩(As(V))や亜ヒ酸塩(As(III))などのさまざまな化学形態で存在し、その重大な健康リスクから、水や環境の文脈において深刻な懸念事項となっています . ヒ酸二ナトリウムは、水中の亜ヒ酸塩とヒ酸塩を検出するために設計された比色法で使用されています . これらの方法は、単純な機器や目視検査でさえ観察可能で定量可能な色の変化を利用しています .
環境分析
ヒ酸二ナトリウムは、環境分析、特にヒ素汚染の検出と定量に使用されます . ヒ素の慢性中毒は、ヒ素中毒として知られており、色素沈着や角化などの特定の皮膚病変に加えて、慢性肺疾患、肝臓の問題、血管の問題、高血圧、糖尿病、癌などの全身的な症状を示し、しばしば致命的な結果につながります . したがって、迅速な応答と感度(検出限界)が向上した、斬新で費用対効果の高い、信頼性の高い方法を探求することが不可欠です .
ナノマテリアル研究
ヒ酸二ナトリウムは、ナノマテリアルの研究開発に使用されています . 本稿では、水中の亜ヒ酸塩とヒ酸塩を検出するために設計された比色法について考察します。 比色法における最近の開発、およびナノマテリアルが比色ヒ素検出で果たす役割の進歩について説明します .
公衆衛生研究
作用機序
Target of Action
Disodium arsenate, also known as Sodium arsenate dibasic, primarily targets cysteine residues in proteins . The interaction of trivalent arsenic with these residues can alter the conformation and interaction of the protein with other functional proteins, leading to tissue damage .
Mode of Action
The toxicity of trivalent arsenic primarily occurs due to its interaction with cysteine residues in proteins . This interaction may alter the protein’s conformation and its interaction with other functional proteins, leading to tissue damage . Arsenic binding to protein may alter its conformation and interaction with other functional proteins leading to tissue damage .
Biochemical Pathways
Disodium arsenate affects several biochemical pathways. It is involved in the methylation of inorganic arsenic to monomethylarsonic (MMA V) acid, which is then methylated again to dimethylarsinic acid (DMA V) to permit its excretion through urine . It also affects cellular energy metabolism and DNA replication and repair . Arsenic bioremediation involves different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation .
Pharmacokinetics
The human body responds to arsenic ingestion through a set of concerted metabolic actions starting with methylation of the inorganic arsenic to monomethylarsonic (MMA V) acid, which is then methylated again to dimethylarsinic acid (DMA V) to permit its excretion through urine .
Result of Action
The result of disodium arsenate’s action is the induction of oxidative stress . This can lead to altered DNA methylation, altered DNA repair, mitochondrial damage, uncontrolled cell proliferation leading to diseases .
Action Environment
Environmental factors play a significant role in the action of disodium arsenate. Both natural and anthropogenic sources contribute to arsenic in the environment . The major inputs of arsenic in soil are associated with burning of fossil fuels and biomass, mining activities, industrial effluents, use of pesticides (e.g. monosodium methyl arsenate, disodium methyl arsenate and cacodylic acid) in agriculture, lumber preservatives (e.g. ammoniacal copper zinc arsenate and chromated copper arsenate), manufacturing .
Safety and Hazards
Disodium hydrogen arsenate is highly toxic. The salt is the conjugate base of arsenic acid . It is a poison and is hazardous to the aquatic environment . Repeated or prolonged contact with skin may cause dermatitis or skin sensitization. The substance may have effects on the peripheral nervous system, skin, mucous membranes, and liver, resulting in neuropathy, pigmentation disorders, perforation of nasal septum, and cirrhosis .
将来の方向性
While arsenic is a hazardous metalloid that causes contamination of soil and water supplies, it is crucial to monitor and control its pollution due to its detrimental impacts on human health and the ecosystem . More research is needed on the risks to human health posed by specific As species (both organic and inorganic) found in As-contaminated water .
生化学分析
Biochemical Properties
Disodium arsenate interacts with various biomolecules in biochemical reactions. It is metabolized by various types of microbes, including Exiguobacterium, Aeromonas, Bacillus, Pseudomonas, Escherichia, and Acinetobacter . These microbes metabolize the activity of inorganic arsenic to generate their energy . The bacterial ars operon consists of three to five genes that are involved in oxidation, reduction, methylation, or demethylation in the arsenic transformation process .
Cellular Effects
Disodium arsenate has significant effects on various types of cells and cellular processes. Higher concentrations can induce cell death, DNA damage, and modifications in gene expression . Chronic exposure to disodium arsenate can lead to skin, lungs, CNS, and reproductive health disorders . It is a human carcinogen well known for affecting multiple organs .
Molecular Mechanism
Disodium arsenate exerts its effects at the molecular level through various mechanisms. It prevents the phosphorylation of Akt at Ser473 and Thr308, leading to the inhibition of PDK-1/Akt insulin signaling . It also downregulates mitochondrial deacetylase Sirt3, decreasing the ability of its associated transcription factor, FOXO3a, to bind to the agents that support the genes for manganese superoxide dismutase and PPARg co-activator (PGC)-1a .
Temporal Effects in Laboratory Settings
The effects of disodium arsenate change over time in laboratory settings. For example, more than 90% of the spiked arsenate was reduced during 37 days of incubation in the duplicate enrichment cultures . The average rate of arsenate reduction was 0.16±0.03 mM day −1 .
Dosage Effects in Animal Models
The effects of disodium arsenate vary with different dosages in animal models. For instance, intrauterine exposure to arsenic has been shown to influence the developmental programming of DM . Experimental studies using animal models demonstrated that in utero contamination by arsenic raised HOMA-IR in offsprings .
Metabolic Pathways
Disodium arsenate is involved in various metabolic pathways. It induces metabolic disorders via multiple pathways . Apart from the initiation of oxidative stress and inflammation, disodium arsenate alters lipid metabolism by decreasing the presence of 3-hydroxy-e-methylglutaryl-CoA synthase 1 and carnitine O-octanoyl transferase (Crot) and increasing the presence of fatty acid–binding protein-3 mRNA .
Transport and Distribution
Disodium arsenate is transported and distributed within cells and tissues. Rice phosphate transporters (Pht) and aquaporin Lsi1 contribute to As uptake . Lsi2 plays a critical role in As transport toward root xylem for As translocation, thus promotes As transport to and accumulation in rice grains .
Subcellular Localization
It is known that different signals with different subcellular localization influence the subcellular localization of PHT1;1 by regulating the same phosphorylation site on PHT1;1 . These results demonstrated that CPK23 specifically promotes As(V) tolerance by regulating arsenic uptake through influencing PHT1;1 delocalization under As(V) stress via phosphorylation .
特性
IUPAC Name |
disodium;hydrogen arsorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsH3O4.2Na/c2-1(3,4)5;;/h(H3,2,3,4,5);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZDYHDJAVUIBH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As](=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
| Record name | SODIUM ARSENATE DIBASIC | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1208 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | disodium hydrogen arsenate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Disodium_hydrogen_arsenate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7631-89-2 (Parent) | |
| Record name | Sodium arsenate, exsiccated [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8032047 | |
| Record name | Disodium arsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8032047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.907 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to white solid; [ICSC], COLOURLESS-TO-WHITE CRYSTALS OR POWDER. | |
| Record name | Sodium arsenate, dibasic | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7074 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM ARSENATE DIBASIC | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1208 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Very sol in water; slightly sol in alcohol, Insoluble in ether, Solubility in water, g/100ml at 15 °C: 61 (good) | |
| Record name | SODIUM ARSENATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1675 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM ARSENATE DIBASIC | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1208 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.87, 1.87 g/cm³ | |
| Record name | SODIUM ARSENATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1675 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM ARSENATE DIBASIC | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1208 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Arsenic (as disodium arsenate) binds to thiol groups of the enzyme DNA polymerease, thus inhibiting DNA synthesis; the authors concluded that it interfered with DNA repair of damage induced by UV irradiation in human epidermal grafts ... ., Disodium arsenate alters the metabolism of nucleosides and their derivatives in human lymphocytes cultered in vitro ... and reduced the incorporation of labelled nucleosides into both RNA and DNA in cultured human peripheral lymphocytes ... . | |
| Record name | SODIUM ARSENATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1675 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Powder, Clear colorless crystals | |
CAS RN |
7778-43-0 | |
| Record name | Sodium arsenate, exsiccated [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenic acid (H3AsO4), sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium arsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8032047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium hydrogenarsenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ARSENATE, DIBASIC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANU034TUJ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM ARSENATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1675 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM ARSENATE DIBASIC | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1208 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
57 °C when rapidly heated | |
| Record name | SODIUM ARSENATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1675 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3As,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B166645.png)
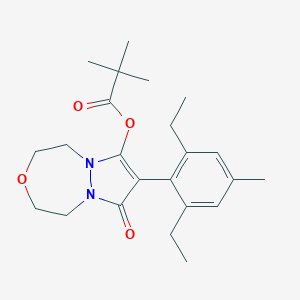
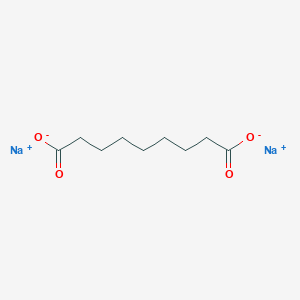

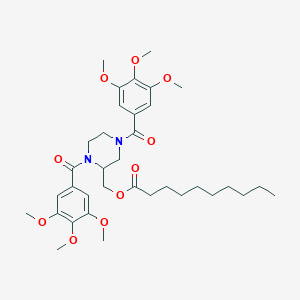


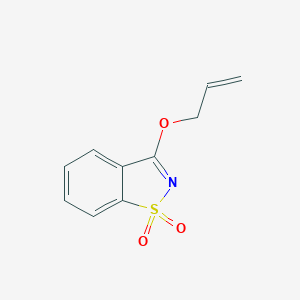
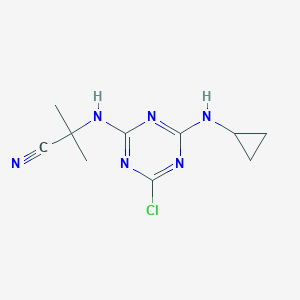
![2-[(E)-1-Butene-3-ynyl]pyridine](/img/structure/B166673.png)
